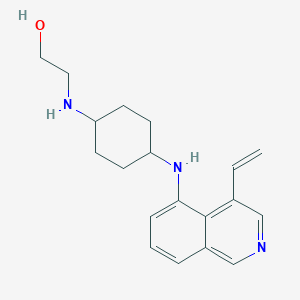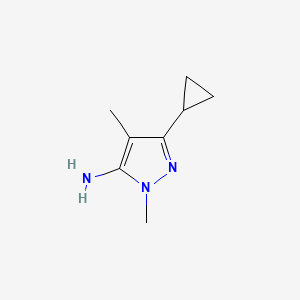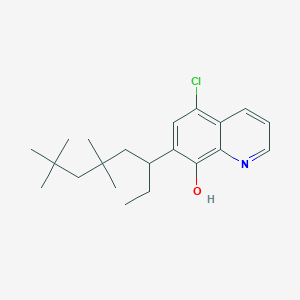
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 3 and 5, a methoxy group at the 7th position of the benzofuran ring, and a carboxamide group. Its distinct chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation reaction of 3,5-dichloropyridine-4-amine with 7-methoxybenzofuran-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions to prevent side reactions .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) is common, and the reactions are typically conducted at elevated temperatures to accelerate the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). By inhibiting PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels results in anti-inflammatory effects and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Roflumilast: N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxy-benzamide.
Piclamilast: 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide
Uniqueness
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide is unique due to its specific substitution pattern on the benzofuran and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a valuable candidate for targeted drug design and the development of novel therapeutic agents .
Propiedades
Número CAS |
185400-39-9 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O3 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20) |
Clave InChI |
IJOCDYMFIRKGJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)

![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)




![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)



![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)

